molecular formula C10H9N3O B2448020 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one CAS No. 1030702-48-7

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one

Cat. No.: B2448020
CAS No.: 1030702-48-7
M. Wt: 187.202
InChI Key: MCRIBVWZSGVQOE-UHFFFAOYSA-N
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Description

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one is a compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent followed by oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(1,2,4-triazol-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-6-11-12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRIBVWZSGVQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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